3,3'-Dibromo-2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2O2 It is a biphenyl derivative characterized by the presence of bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl typically involves the bromination of a suitable biphenyl precursor. One common method is the bromination of 2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carbonyl-containing biphenyl derivatives.
Reduction: Formation of hydrogenated biphenyl derivatives.
Scientific Research Applications
3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene
- 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl
- 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
Uniqueness
3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
79115-30-3 |
---|---|
Molecular Formula |
C16H16Br2O2 |
Molecular Weight |
400.10 g/mol |
IUPAC Name |
1-bromo-3-(3-bromo-2-methoxy-5-methylphenyl)-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C16H16Br2O2/c1-9-5-11(15(19-3)13(17)7-9)12-6-10(2)8-14(18)16(12)20-4/h5-8H,1-4H3 |
InChI Key |
SNBCRKMIPXFLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)C2=C(C(=CC(=C2)C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.